Cas no 1401091-54-0 (2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene)

2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene
- 1401091-54-0
- EN300-1895148
-
- インチ: 1S/C10H9BrFNO/c1-10(2,13-6-14)7-3-4-9(12)8(11)5-7/h3-5H,1-2H3
- InChIKey: DGHARSKKOVMGIJ-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C(C)(C)N=C=O)F
計算された属性
- せいみつぶんしりょう: 256.98515g/mol
- どういたいしつりょう: 256.98515g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 29.4Ų
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1895148-1.0g |
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
1401091-54-0 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1895148-0.1g |
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
1401091-54-0 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1895148-0.25g |
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
1401091-54-0 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1895148-10.0g |
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
1401091-54-0 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1895148-0.5g |
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
1401091-54-0 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1895148-2.5g |
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
1401091-54-0 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1895148-10g |
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
1401091-54-0 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1895148-1g |
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
1401091-54-0 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1895148-0.05g |
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
1401091-54-0 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1895148-5.0g |
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene |
1401091-54-0 | 5g |
$2858.0 | 2023-06-02 |
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene 関連文献
-
2. Caper tea
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzeneに関する追加情報
2-Bromo-1-Fluoro-4-(2-isocyanatopropan-2-yl)benzene: A Comprehensive Overview
2-Bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene is a versatile aromatic compound with the CAS number 1401091-54-0. This compound has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research due to its unique structural properties and potential applications. The molecule features a bromine atom at position 2, a fluorine atom at position 1, and an isocyanate group attached to a propane moiety at position 4 of the benzene ring. This combination of substituents imparts distinctive electronic and steric properties, making it a valuable building block in various chemical reactions.
The synthesis of 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene typically involves multi-step organic reactions, often utilizing electrophilic substitution or nucleophilic aromatic substitution strategies. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction kinetics and improve yields.
One of the most notable applications of this compound is in the preparation of advanced polymers and coatings. The isocyanate group in 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene reacts with alcohols or amines to form urethanes or carbamates, which are integral components of high-performance materials. For instance, its derivatives have been used in the development of thermally stable polyurethanes with enhanced mechanical properties. Recent studies have demonstrated that incorporating this compound into polymer matrices can significantly improve their resistance to UV degradation and oxidative stress.
In the pharmaceutical industry, 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene serves as an intermediate in the synthesis of bioactive molecules. Its bromine substituent facilitates various nucleophilic substitutions, enabling the construction of complex heterocyclic frameworks. Fluorine, being an electron-withdrawing group, enhances the molecule's reactivity in certain transformations while maintaining stability under physiological conditions. This dual functionality makes it an attractive candidate for drug discovery programs targeting cancer, inflammation, and infectious diseases.
Recent research has also highlighted the potential of 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene in sustainable chemistry. Its ability to participate in click chemistry reactions has opened new avenues for constructing biodegradable polymers and eco-friendly surfactants. Scientists have reported that its derivatives exhibit excellent biocompatibility and can be utilized in biomedical applications such as drug delivery systems and tissue engineering scaffolds.
The physical properties of CAS No 140109154 further underscore its versatility. It exhibits a high melting point due to strong intermolecular hydrogen bonding within its crystal lattice. Its solubility in common organic solvents like dichloromethane and THF facilitates its use in solution-phase reactions. Additionally, its stability under mild reaction conditions makes it suitable for large-scale industrial processes.
In conclusion, 2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yli)benzene (CAS No 140109154) stands out as a multifaceted compound with promising applications across diverse chemical domains. Ongoing research continues to unlock new possibilities for this molecule, solidifying its position as a key player in modern chemical innovation.
1401091-54-0 (2-bromo-1-fluoro-4-(2-isocyanatopropan-2-yl)benzene) 関連製品
- 2172095-59-7(4-amino-5-chloro-2-methylbenzene-1-sulfonyl fluoride)
- 1361601-39-9(2-(2,4,6-Trichlorophenyl)-5-(trifluoromethyl)pyridine-3-acetic acid)
- 66575-26-6(tert-Butyl (R)-4,5-diamino-5-oxopentanoate monohydrochloride)
- 1343672-04-7(2-((3,3,3-trifluoropropyl)thio)ethanamine)
- 854243-21-3(2-(Methylamino)-1-(4-phenylphenyl)ethan-1-ol)
- 124167-43-7(4-Methylumbelliferyl 3,4,6-tri-O-Acetyl-2-azido-2-deoxy-a-D-galactopyranoside)
- 1779901-54-0(2-(4-bromo-5-chloro-2-fluorophenyl)acetic acid)
- 1800541-83-6(3-(2-azidoethyl)-3-methyl-3H-diazirine)
- 1798488-26-2(methyl 2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]sulfanyl}acetate)
- 1178672-73-5(N-[(2-Methoxypyridin-3-yl)methyl]thiolan-3-amine)


